5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Azabicyclo[211]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride is a complex organic compound that features a unique bicyclic structure
Scientific Research Applications
5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of new compounds with potential biological activity.
Biology: The compound is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Future Directions
The azabicyclo[2.1.1]hexane core and the oxazole ring are both areas of active research in the field of organic chemistry . They are incorporated into many bio-active compounds, and new synthetic methods are being developed to access these structures . Therefore, the future directions for this compound could involve further exploration of its synthesis, properties, and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the bicyclic core structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[1.1.1]pentanes: These compounds are also sp3-rich cores used in drug development and other applications.
Uniqueness
What sets 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide apart is its specific combination of the bicyclic structure with the oxazole and carboxamide functional groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2-azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-9(13)7-8(14-3-12-7)6-4-1-5(6)11-2-4;/h3-6,11H,1-2H2,(H2,10,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQWAYJPALVISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C2C3=C(N=CO3)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.